molecular formula C12H12Cl2O3 B3117125 Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate CAS No. 221121-45-5

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Cat. No. B3117125
CAS RN: 221121-45-5
M. Wt: 275.12 g/mol
InChI Key: AVYVYBSVLSCWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound includes its molecular formula, IUPAC name, and other common names. It also includes its appearance (solid, liquid, gas, color, etc.) and its role or uses .


Synthesis Analysis

This involves the methods and procedures used to create the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties include reactivity and stability .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate is utilized in various chemical syntheses. For instance, its condensation with 2-aminoacetophenone and 2-aminobenzophenone, in the presence of chlorotrimethylsilane, yields ethyl 2-chloromethyl-3-quinoline carboxylates. This method has been shown to produce high yields, demonstrating the compound's utility in synthesizing quinoline derivatives (Degtyarenko et al., 2007).

Biocatalysis and Enzymatic Reactions

This compound is a subject of interest in enzymatic reactions. For example, its stereoselective reduction by microbial aldehyde reductase in an organic solvent-water diphasic system has been studied. This process involves using NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor and glucose dehydrogenase for the reduction and NADPH recycling, respectively (Shimizu et al., 1990).

Antimicrobial and Antioxidant Properties

The compound's derivatives have been investigated for antimicrobial and antioxidant activities. Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a derivative, has been synthesized and evaluated for these properties. Its structure was confirmed by X-ray diffraction, and the compound exhibited noteworthy in vitro antimicrobial and antioxidant susceptibilities (Kumar et al., 2016).

Crystal and Molecular Structure Analysis

This compound and its derivatives are used in studies focusing on crystal and molecular structures. For example, the crystal and molecular structure of a related compound, ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, was determined using X-ray diffraction, revealing insights into intramolecular hydrogen bonds and molecular interactions (Achutha et al., 2017).

Synthetic Pathways and Molecular Docking

Research has also focused on understanding the synthetic pathways and molecular docking of derivatives of this compound. Spectroscopic and structural investigations, including FT-IR, FT-Raman spectra, and DFT calculations, have been conducted. These studies have provided insights into the molecule's stability, reactivity, and potential for use in nonlinear optical materials and pharmacological applications (Vanasundari et al., 2018).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves how the compound interacts with biological systems or enzymes .

Safety and Hazards

This involves the potential risks associated with handling or exposure to the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-8(15)6-9-10(13)4-3-5-11(9)14/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYVYBSVLSCWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(2,6-dichlorophenyl)-3-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.